molecular formula C18H12Br2O6 B14495426 Diacetyl dibromosalicyl CAS No. 63992-64-3

Diacetyl dibromosalicyl

Cat. No.: B14495426
CAS No.: 63992-64-3
M. Wt: 484.1 g/mol
InChI Key: CUJWXKDMADGULW-UHFFFAOYSA-N
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Description

Diacetyl (2,3-butanedione) is a volatile organic compound with a distinct buttery aroma, widely utilized in the food and beverage industry to flavor dairy products, baked goods, and alcoholic beverages . It is produced naturally during fermentation by lactic acid bacteria (LAB) such as Lactococcus lactis via the decarboxylation of α-acetolactate, a precursor in valine biosynthesis . Diacetyl’s vapor pressure (4.58 × 10⁻⁹ gas–liquid partition coefficient in propylene glycol) facilitates its headspace detection at concentrations as low as 320 µg m⁻³ at 23°C, making it a critical analyte in quality control . Regulatory agencies like NIOSH and OSHA have established methods for its quantification in occupational settings, though historical techniques like NIOSH Method 2557 are now considered unreliable under high humidity .

Properties

CAS No.

63992-64-3

Molecular Formula

C18H12Br2O6

Molecular Weight

484.1 g/mol

IUPAC Name

[2-[2-(2-acetyloxy-5-bromophenyl)-2-oxoacetyl]-4-bromophenyl] acetate

InChI

InChI=1S/C18H12Br2O6/c1-9(21)25-15-5-3-11(19)7-13(15)17(23)18(24)14-8-12(20)4-6-16(14)26-10(2)22/h3-8H,1-2H3

InChI Key

CUJWXKDMADGULW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetyl dibromosalicyl typically involves the bromination of salicylic acid followed by acetylation. The process can be summarized as follows:

    Bromination: Salicylic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms into the aromatic ring.

    Acetylation: The brominated salicylic acid is then reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to introduce the diacetyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Chemical Reactions Involving Diacetyl Dibromosalicyl

This compound participates in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of bromine atoms makes this compound susceptible to nucleophilic attack, leading to substitution reactions that can introduce other functional groups.

  • Aldol Condensation : Under acidic or basic conditions, this compound can undergo aldol condensation, where it reacts with itself or other carbonyl compounds to form larger molecules.

  • Reduction Reactions : The compound can also be reduced to yield different derivatives, depending on the reducing agent used.

Reaction Mechanisms

The mechanisms for these reactions vary but typically involve:

  • Nucleophilic Attack : For nucleophilic substitutions, the electron-rich nucleophile attacks the electrophilic carbon atom bonded to bromine, displacing the bromine atom.

  • Aldol Formation : In aldol reactions, enolate ions formed from this compound react with carbonyl groups to form β-hydroxy ketones or aldehydes, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.

Data Table of Key Reactions

Reaction TypeReactantsProductsConditions
Nucleophilic SubstitutionThis compound + NuSubstituted productVaries (solvent-dependent)
Aldol CondensationThis compound + Acidsβ-Hydroxy ketoneAcidic/Basic conditions
ReductionThis compound + Reducing AgentReduced derivativeVaries (temperature-dependent)

Research Findings on Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activity. The presence of bromine and acetyl groups may enhance its ability to inhibit specific enzymes involved in inflammatory processes. Studies suggest that such compounds modulate cyclooxygenase activity, leading to reduced production of prostaglandins and other inflammatory mediators .

Scientific Research Applications

Diacetyl dibromosalicyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diacetyl dibromosalicyl involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diacetyl shares functional and metabolic relationships with several flavor-active compounds. Below is a comparative analysis based on production pathways, sensory roles, and analytical challenges:

Table 1: Key Properties of Diacetyl and Comparable Compounds

Compound Molecular Formula Aroma Profile Biosynthetic Pathway Detection Challenges Key References
Diacetyl C₄H₆O₂ Buttery, creamy Non-enzymatic decarboxylation of α-acetolactate Interference from similar retention-time compounds in GC
Acetoin C₄H₈O₂ Mild, buttery Enzymatic reduction of diacetyl by diacetyl reductase (Dar) Requires derivatization for HPLC/GC analysis
Acetaldehyde C₂H₄O Pungent, fruity Pyruvate decarboxylation in LAB High volatility; prone to evaporation losses
2,3-Pentanedione C₅H₈O₂ Buttery, caramel-like Analogous pathway to diacetyl (α-acetolactate derivative) Cross-reactivity with diacetyl in biosensors
Ethyl Acetate C₄H₈O₂ Fruity, solvent-like Esterification of ethanol and acetic acid Low sensitivity in electrochemical sensors

Metabolic and Functional Differences

  • Diacetyl vs. Acetoin : Diacetyl is enzymatically reduced to acetoin by Dar, which is less active at low pH, favoring diacetyl accumulation in acidic environments (e.g., fermented beverages) . Acetoin lacks diacetyl’s strong aroma, making it a less desirable flavorant in dairy products .
  • Diacetyl vs. Acetaldehyde : While both are LAB metabolites, acetaldehyde dominates in yogurt for its tart aroma, whereas diacetyl defines butteriness in cheeses and creams. Acetaldehyde is more volatile, complicating its stabilization in food matrices .
  • Diacetyl vs. 2,3-Pentanedione : Structurally similar, 2,3-pentanedione shares diacetyl’s diketone group but has a longer carbon chain, altering its volatility and flavor threshold. OSHA methods distinguish them via derivatization .

Analytical Challenges

  • Detection Sensitivity: Traditional headspace analysis for diacetyl (e.g., 320 µg m⁻³ detection limit) outperforms methods for ethyl acetate and isopentanol, which require higher concentrations for reliable detection .
  • Biosensor Specificity : Fluorescence-based biosensors for diacetyl (responsive to 0.1–10 mM concentrations in L. lactis supernatants) show linear responses but may cross-react with 2,3-pentanedione .
  • Sample Preparation : Unlike acetaldehyde, diacetyl’s stability in propylene glycol simplifies extraction, though co-solvents like vegetable glycerin alter partition coefficients .

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